molecular formula C22H22N4O3 B7712065 N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide

N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide

Cat. No.: B7712065
M. Wt: 390.4 g/mol
InChI Key: CKOYDAOKNFMEQH-UHFFFAOYSA-N
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Description

“N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These compounds are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been extensively studied. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In one of the reactions, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines can be influenced by the substituents attached to the parent structure . The purities of all compounds were shown to be over 95% .

Future Directions

The future directions for the research and development of 1H-pyrazolo[3,4-b]quinolines could involve exploring their potential as fluorescent sensors and biologically active compounds . Further studies could also focus on developing new synthetic routes towards these compounds for their biological and medicinal exploration .

Properties

IUPAC Name

N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-11-26-22-18(13-15-12-17(28-2)9-10-19(15)23-22)21(25-26)24-20(27)14-29-16-7-5-4-6-8-16/h4-10,12-13H,3,11,14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOYDAOKNFMEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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